molecular formula C13H10O2 B1684195 9-Hydroxyxanthene CAS No. 90-46-0

9-Hydroxyxanthene

Cat. No.: B1684195
CAS No.: 90-46-0
M. Wt: 198.22 g/mol
InChI Key: JFRMYMMIJXLMBB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

9-Hydroxyxanthene, also known as Xanthydrol, is a compound that has been used as a derivatization reagent in the determination of urea . The primary target of Xanthydrol is urea, a waste product of protein metabolism in the body.

Mode of Action

Xanthydrol interacts with urea to form a derivative that can be detected using high-performance liquid chromatography (HPLC) technique . This interaction allows for the detection and quantification of urea in various samples.

Biochemical Pathways

The biosynthesis of xanthones, the class of compounds to which Xanthydrol belongs, involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent .

Pharmacokinetics

It is known that xanthydrol is soluble in methanol , which suggests that it may have good bioavailability due to its solubility in organic solvents.

Result of Action

The interaction of Xanthydrol with urea results in the formation of a derivative that can be detected using HPLC . This allows for the quantification of urea in various samples, providing valuable information about protein metabolism in the body.

Action Environment

The action of Xanthydrol is influenced by the environment in which it is used. For example, it is known that Xanthydrol should be stored at a temperature between 2-8°C . Furthermore, the compound is classified as a combustible solid, indicating that it should be kept away from heat, sparks, open flames, and hot surfaces .

Preparation Methods

9-Hydroxyxanthene can be synthesized by the reduction of xanthone . One common method involves the use of sodium amalgam in an alcoholic solution of xanthone. The reaction is carried out at elevated temperatures, and the product is precipitated by pouring the solution into cold distilled water . The synthetic route can be summarized as follows:

    Reduction of Xanthone: Xanthone is reduced using sodium amalgam in an alcoholic solution.

    Precipitation: The solution is poured into cold distilled water to precipitate xanthydrol.

    Filtration and Drying: The precipitated xanthydrol is filtered and dried to obtain the final product.

Comparison with Similar Compounds

9-Hydroxyxanthene is similar to other compounds such as xanthone and xanthine. it is unique in its ability to form specific condensation products with urea, making it particularly useful in urea determination . Similar compounds include:

Properties

IUPAC Name

9H-xanthen-9-ol
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InChI

InChI=1S/C13H10O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRMYMMIJXLMBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H10O2
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DSSTOX Substance ID

DTXSID8059009
Record name Xanthydrol
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Molecular Weight

198.22 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name Xanthydrol
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CAS No.

90-46-0
Record name Xanthydrol
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Record name 9-Hydroxyxanthene
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Synthesis routes and methods I

Procedure details

The xanthydrols are either known to the art or are prepared by the following procedure. A 2-halobenzoic acid is reacted with a phenol preferably in the presence of a base such as potassium carbonate and in the presence of cuprous iodide and copper bronze. The resulting 2-phenoxybenzoic acid is cyclized by treating with acid for example polyphosphoric acid. The resulting xanthone is reduced, for example using sodium amalgam in ethanol, to give the xanthydrol.
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Name
xanthydrols
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Synthesis routes and methods II

Procedure details

According to the above procedure, a 2-halobenzoic acid is reacted with a phenol preferably in the presence of a base such as potassium carbonate and in the presence of cuprous iodide and copper bronze. The resulting 2-phenoxybenzoic acid is cyclized by treating with acid for example polyphosphoric acid. The resulting xanthone is reduced, for example using sodium amalgam in ethanol, to give the xanthydrol.
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catalyst
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cuprous iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Hydroxyxanthene
Reactant of Route 2
9-Hydroxyxanthene
Reactant of Route 3
9-Hydroxyxanthene
Reactant of Route 4
9-Hydroxyxanthene
Reactant of Route 5
9-Hydroxyxanthene
Reactant of Route 6
9-Hydroxyxanthene
Customer
Q & A

A: Xanthydrol reacts with urea in acidic conditions to form a highly insoluble crystalline precipitate, dixanthylurea [, , , ]. This reaction is highly specific for urea and forms the basis for several analytical methods.

A: Yes, research indicates that xanthydrol reacts with certain amino acids, including arginine, asparagine, cysteine, glutamine, histidine, lysine, and tryptophan, in acetic acid solutions [, ]. This reactivity suggests potential interactions with proteins containing these amino acids.

A: Transxanthylation describes the migration of xanthyl groups from other amino acid residues to the indole nucleus of tryptophan in acidic conditions. This phenomenon results in the formation of xanthyltryptophan, a colored and acid-stable compound used for quantitative analysis [].

ANone: Xanthydrol has a molecular formula of C13H10O2 and a molecular weight of 206.24 g/mol.

A: Yes, characterization of xanthydrol and its derivatives often involves spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, 31P NMR (for phosphorus-containing derivatives), and mass spectrometry [, ]. Ultraviolet spectrometry has also been used to study the photochemical behavior of xanthydrol and related compounds [].

A: Xanthydrol can be unstable under certain conditions. For instance, 9-substituted 9-xanthydrols readily decompose in basic media, with the reaction pathway (ionic or radical) depending on the substituent and metal ion present [, ].

A: While specific material compatibility data are limited in the provided research, the sensitivity of xanthydrol to basic conditions suggests potential incompatibility with strongly basic materials. Additionally, the use of xanthydrol in analytical techniques often requires specific solvents and conditions to ensure accurate and reliable results [, , , ].

A: While xanthydrol itself is not typically used as a catalyst, some research suggests that crown ethers incorporating stable carbocations derived from xanthydrol derivatives might catalyze amide hydrolysis [].

ANone: Yes, many other catalysts can be used for amide hydrolysis, including enzymes, acids, bases, and metal complexes. The choice of catalyst depends on the specific amide, desired reaction conditions, and desired outcome.

A: Research shows that the reactivity of 9-substituted 9-xanthydrols in basic media depends significantly on the nature of the substituent at the 9-position. Electron-withdrawing groups can stabilize the resulting carbanion intermediate, promoting fragmentation [, ].

ANone: The provided research primarily focuses on the application of xanthydrol as a derivatizing agent in analytical chemistry. Information on specific formulation strategies for enhancing stability, solubility, or bioavailability is limited.

ANone: The provided research primarily focuses on the analytical applications of xanthydrol and its derivatives. As such, data on ADME properties, in vivo activity, and efficacy are limited.

ANone: The provided research primarily focuses on the analytical applications of xanthydrol and its derivatives. As such, data on cell-based assays, animal models, and clinical trials are limited.

ANone: The provided research does not offer information on resistance mechanisms or cross-resistance related to xanthydrol.

A: While the provided research does not extensively cover toxicology data, at least one report mentions contact dermatitis caused by xanthydrol exposure in a laboratory setting []. This highlights the need for careful handling and appropriate safety measures when working with this compound.

ANone: The provided research primarily focuses on the analytical and synthetic applications of xanthydrol. It does not delve into drug delivery, biomarkers, drug-transporter interactions, biocompatibility, alternatives, recycling, research infrastructure, historical context, or cross-disciplinary applications of this compound.

A: Early research on xanthydrol focused on its use as a reagent for identifying specific functional groups, such as urea []. The development of the xanthydrol turbidity test for diagnosing uremia in the 1950s marked a significant milestone in its clinical application [].

A: While the provided research does not extensively cover cross-disciplinary applications, the use of xanthydrol as a derivatizing agent in analytical techniques like GC-MS and HPLC demonstrates its utility across different scientific disciplines [, , ].

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